molecular formula C11H15N3O B2859747 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one CAS No. 126993-17-7

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B2859747
CAS RN: 126993-17-7
M. Wt: 205.261
InChI Key: FCNFBQXZBNJPPY-UHFFFAOYSA-N
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Description

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound, which is found to be a common intermediate in many organic syntheses. It is a versatile synthetic building block and is used in a variety of applications, ranging from pharmaceuticals and agrochemicals to materials science. The compound has been studied extensively due to its potential applications in the medical field and its ability to form stable and selective complexes with metals.

Scientific Research Applications

Synthesis and Catalysis

2,3-Dihydroquinazolin-4(1H)-one derivatives, which are structurally related to the compound , have been synthesized using silica-bonded N-propylsulfamic acid (SBNPSA) as a recyclable catalyst. This method demonstrates the utility of these compounds in the field of organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).

Anticancer Activity

Compounds structurally similar to 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one have been investigated for their anticancer properties. For instance, certain 4-aminoquinazoline derivatives have demonstrated potent inhibitory effects on tumor cells in vitro (Liu et al., 2007). Additionally, novel 4-tetrazolyl-3,4-dihydroquinazoline derivatives have shown effectiveness in inhibiting breast cancer cells (Xiong et al., 2022).

Antimicrobial Activity

Certain 3,4-dihydroquinazolin-2(1H)-one derivatives have exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in the development of new antimicrobial agents (Ramana et al., 2016).

Antihypertensive Agents

Some 2-amino and 4-aminoquinazoline derivatives have shown potential as antihypertensive agents. These compounds possess a nitrogen-containing benzo-fused heterocyclic ring, which is indicative of their therapeutic potential in cardiovascular medicine (Coclanis, 1989).

Inhibition of Dihydrofolate Reductase

Nonclassical 2,4-diaminotetrahydroquinazolines, closely related to the compound , have been evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. They also exhibited antitumor properties, indicating their potential use in cancer therapy (Gangjee et al., 1995).

properties

IUPAC Name

2-amino-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-6-9-7(14-10(12)13-6)4-11(2,3)5-8(9)15/h4-5H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNFBQXZBNJPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

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